

2-Chloro-6,7-dimethoxyquinoline CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6,7-dimethoxyquinoline

Cat. No.: B1353144

[Get Quote](#)

An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-Chloro-6,7-dimethoxyquinoline has emerged as a particularly crucial building block, primarily for the synthesis of targeted cancer therapies. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and electron-donating methoxy groups, makes it an ideal precursor for constructing potent kinase inhibitors. This guide provides a comprehensive technical overview of 4-Chloro-6,7-dimethoxyquinoline, covering its synthesis, purification, mechanistic role in drug development, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Significance of the Quinoline Scaffold

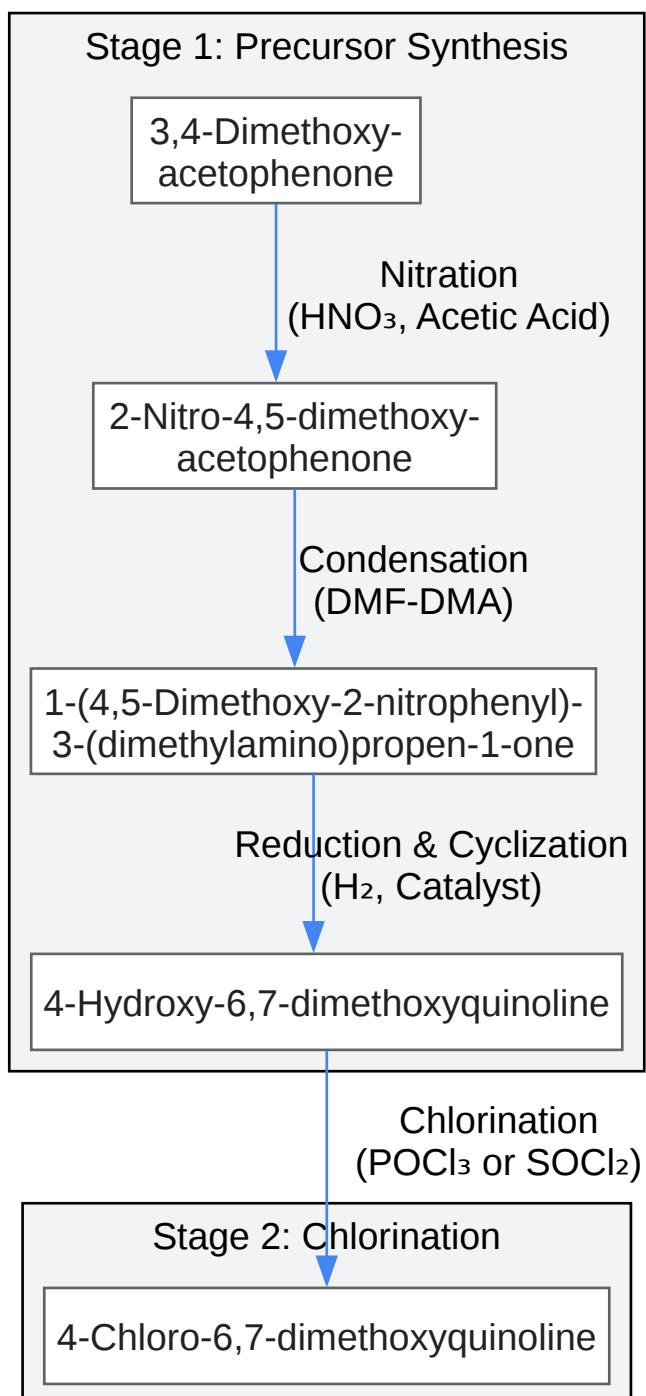
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.^{[1][2]} The 6,7-dimethoxyquinazoline scaffold, a related structure, has been identified as a critical pharmacophore in the design of kinase inhibitors.^[2] The subject of this guide, 4-Chloro-6,7-dimethoxyquinoline, serves as a key intermediate in the synthesis of several important pharmaceutical compounds, including targeted anticancer agents like Cabozantinib.^[3] The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution,

providing a versatile handle for introducing various side chains to modulate biological activity and target specificity.[4][5]

While the initial query specified "**2-Chloro-6,7-dimethoxyquinoline**," the preponderance of research and its significance in pharmaceutical synthesis points to the 4-chloro isomer as the compound of primary interest. This guide will therefore focus on 4-Chloro-6,7-dimethoxyquinoline (CAS Number: 35654-56-9).[6]

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key properties of 4-Chloro-6,7-dimethoxyquinoline are summarized below.


Property	Value	Reference(s)
CAS Number	35654-56-9	[6]
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂	[6]
Molecular Weight	223.66 g/mol	[6]
Appearance	Light brown to pale brown solid/powder	[6]
pKa	3.95 ± 0.30 (Predicted)	[6]
Solubility	Sparingly soluble in water; slightly soluble in DMSO and Methanol	[6]
Storage	Keep in a dark place, sealed in dry, room temperature conditions	[6]

Synthesis and Mechanistic Considerations

The efficient and scalable synthesis of 4-Chloro-6,7-dimethoxyquinoline is critical for its use in pharmaceutical manufacturing. A common and robust industrial method involves a two-stage process starting from more readily available precursors.[3]

General Synthetic Workflow

The synthesis begins with the preparation of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the final product. This strategy is favored due to the availability of starting materials and high overall yields.^[3]

[Click to download full resolution via product page](#)

Caption: Two-stage synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.[3]

Detailed Experimental Protocol: Chlorination

This protocol details the conversion of 4-hydroxy-6,7-dimethoxyquinoline to the target compound using phosphorus oxychloride (POCl_3), a common and effective chlorinating agent.

Causality and Insights: Phosphorus oxychloride is chosen for its high reactivity in converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl_3 as both the reagent and solvent can simplify the procedure, though co-solvents like toluene or diglyme can be used to control the reaction temperature and facilitate workup.[7]

Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).[7]
- **Reagent Addition:** Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl_3) (approx. 3.0 eq). An exotherm may be observed. If not using POCl_3 as the solvent, add an appropriate high-boiling solvent such as diglyme or toluene.[7]
- **Heating:** Heat the reaction mixture to 90-100°C and maintain for 4-12 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** After completion, cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture into a beaker containing crushed ice and a stirred aqueous solution of 10% potassium carbonate to quench the excess POCl_3 and neutralize the acidic mixture. [7] This step is highly exothermic and must be performed in a well-ventilated fume hood.
- **Product Isolation:** Stir the resulting suspension for 2 hours. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.

- **Washing and Drying:** Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum to yield 4-chloro-6,7-dimethoxyquinoline.[7]

Purification and Characterization

For applications in drug synthesis, high purity of the intermediate is paramount. Column chromatography is a highly effective method for purifying the crude product.[8]

Protocol: Column Chromatography Purification

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase. The less polar 4-chloro-6,7-dimethoxyquinoline will elute before more polar impurities when using a non-polar solvent system.[8]

Protocol:

- **Column Packing:** Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like petroleum ether or hexanes. Pour the slurry into a glass chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed. [8]
- **Sample Loading (Dry Loading):** Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the crude weight) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
- **Elution:** Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 0% and increase to 10-20% ethyl acetate in petroleum ether.
- **Fraction Collection:** Collect the eluting solvent in fractions using test tubes or a fraction collector.
- **Analysis:** Monitor the fractions using TLC and a UV lamp (254 nm). Combine the fractions containing the pure product.

- Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-chloro-6,7-dimethoxyquinoline as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- ^1H NMR: Provides information on the structure and proton environment. For 4-chloro-6,7-dimethoxyquinoline, expected signals include singlets for the two methoxy groups and distinct signals for the aromatic protons on the quinoline ring.[7]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS should show a prominent $[\text{M}+\text{H}]^+$ ion at m/z 224.66, reflecting the correct molecular weight and isotopic pattern for a chlorine-containing compound.[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 4-chloro-6,7-dimethoxyquinoline lies in its role as a versatile precursor for synthesizing targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position is readily displaced by various nucleophiles, most commonly anilines, in an SNAr reaction. This reaction is the key step in the synthesis of numerous 4-anilinoquinoline and 4-anilinoquinazoline-based drugs.[5]

Caption: Synthesis of drug scaffolds via nucleophilic substitution.[5]

Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This general protocol outlines the reaction with an amine nucleophile.

Protocol:

- Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).[\[5\]](#)
- Solvent: Add a suitable solvent, such as isopropanol, to dissolve the reactants.[\[9\]](#)
- Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 5-10 hours.[\[5\]](#)[\[9\]](#)
- Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms (often the hydrochloride salt of the product), collect it by filtration and wash with cold isopropanol. The product can be further purified by recrystallization.[\[5\]](#)

Safety and Handling

Proper handling of 4-Chloro-6,7-dimethoxyquinoline and the reagents used in its synthesis is crucial.

Item	Hazard	Precaution(s)	Reference(s)
4-Chloro-6,7-dimethoxyquinazoline	Irritating to eyes, respiratory system, and skin.	Wear suitable gloves and eye/face protection. Avoid breathing dust. Use with adequate ventilation.	[10]
Phosphorus Oxychloride (POCl ₃)	Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.	Handle in a fume hood. Wear acid-resistant gloves, chemical safety goggles, and a face shield. Have a neutralizing agent (e.g., sodium bicarbonate) ready.	[11]

First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[12]

Conclusion and Future Perspectives

4-Chloro-6,7-dimethoxyquinoline is more than just a chemical intermediate; it is a gateway to a class of highly effective targeted therapies. Its robust synthesis and versatile reactivity have cemented its importance in the pharmaceutical industry. Future research will likely focus on developing more efficient, green synthetic routes and expanding the library of nucleophiles used in substitution reactions to discover novel drug candidates with improved efficacy, selectivity, and resistance profiles. The foundational chemistry described in this guide will undoubtedly continue to support these vital drug discovery efforts.

References

- Kumaraswamy, G., Jena, N., Sastry, C. V., & Kumar, G. S. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
- **2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde.** (n.d.). MySkinRecipes.
- Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (n.d.). Cole-Parmer.
- 4-chloro-6,7-dimethoxyquinoline 35654-56-9 wiki. (n.d.). Guidechem.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chrom
- Zhang, Q. W., et al. (2022). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (2025). BenchChem.
- Al-Suwaidan, I. A., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent *in vitro* anticancer activity. *Molecules*.

- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). BenchChem.
- Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent *in vitro* anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Chloro-6,7-dimethoxyquinoline CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1353144#2-chloro-6-7-dimethoxyquinoline-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com